2-(2-Fluoro-5-nitrophenyl)propanal
Description
2-(2-Fluoro-5-nitrophenyl)propanal is an aromatic aldehyde featuring a fluorinated and nitro-substituted phenyl ring attached to a propanal backbone. Its structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8FNO3/c1-6(5-12)8-4-7(11(13)14)2-3-9(8)10/h2-6H,1H3 |
InChI Key |
WFKGTPVMKRPOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-2-propanol
- Structure : C₆H₅C(CH₃)₂OH (a tertiary alcohol with a phenyl group).
- Key Properties :
- Functional Group Comparison : Replaces the aldehyde (-CHO) of 2-(2-fluoro-5-nitrophenyl)propanal with a hydroxyl (-OH) group. This drastically reduces electrophilicity, making it less reactive in condensation or nucleophilic addition reactions.
- Applications : Primarily used as a solvent or intermediate in fragrances and pharmaceuticals.
3-Phenylpropene
- Structure : C₆H₅CH₂CH=CH₂ (an alkene derivative).
- Key Properties :
- Functional Group Comparison : Lacks both the aldehyde and nitro/fluoro substituents. The unsaturated double bond enables polymerization or Diels-Alder reactions, unlike the aldehyde’s electrophilic nature.
- Applications : Used in polymer chemistry and as a precursor for styrene derivatives.
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
- Structure : Features a prenyl (3-methylbut-2-en-1-yl) substituent on the phenyl ring instead of fluoro-nitro groups.
- Key Properties: Patent data emphasize its use as an aromatic ingredient in perfumes and flavorants due to its volatile, fruity notes .
- Functional Group Comparison : The prenyl group introduces steric bulk and hydrophobicity, contrasting with the polar nitro and fluoro groups in 2-(2-fluoro-5-nitrophenyl)propanal.
Phenyl-2-nitropropene (β-Methyl-β-nitrostyrene)
- Structure: C₆H₅C(NO₂)=CH₂ (a nitroalkene).
- Key Properties :
- Functional Group Comparison : The nitro group is conjugated with a double bond, enhancing its electrophilicity for Michael additions. In contrast, 2-(2-fluoro-5-nitrophenyl)propanal’s aldehyde group is more reactive toward nucleophiles like hydrazines.
2-(2,3-Dimethylphenyl)-1-propanal
- Structure : Contains methyl substituents on the phenyl ring.
- Key Properties : Synthesized via chloroacetone-mediated alkylation .
- Functional Group Comparison : Methyl groups donate electron density, increasing the phenyl ring’s reactivity toward electrophilic substitution compared to the electron-withdrawing nitro group in 2-(2-fluoro-5-nitrophenyl)propanal.
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Reactivity : The nitro and fluoro groups in 2-(2-fluoro-5-nitrophenyl)propanal deactivate the phenyl ring toward electrophilic substitution but enhance its suitability for nucleophilic aromatic substitution or reductions .
- Stability : Derivatives of this compound exhibit greater stability under microwave synthesis compared to conventional methods, reducing side reactions .
- Applications : Unlike 2-(3-methylbut-2-en-1-yl)phenylpropanal (used in perfumes), the nitro and fluoro substituents make 2-(2-fluoro-5-nitrophenyl)propanal more relevant in medicinal chemistry for targeting electron-deficient aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
